8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines.
Preparation Methods
The synthesis of 8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of intermediate compounds. One common method starts with the preparation of 2-chloro-3-hydrazinopyrazine, which is then cyclized using carbonic acid halo anhydrides followed by hydrolysis and alkylation . Industrial production methods often involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with bacterial cell walls, leading to disruption and eventual cell death. The compound targets specific enzymes and pathways crucial for bacterial survival .
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine
What sets 8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H7FN4OS |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
8-(3-fluorophenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H7FN4OS/c12-7-2-1-3-8(6-7)18-10-9-14-15-11(17)16(9)5-4-13-10/h1-6H,(H,15,17) |
InChI Key |
ONMPAEILGRBAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CN3C2=NNC3=O)F |
Origin of Product |
United States |
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